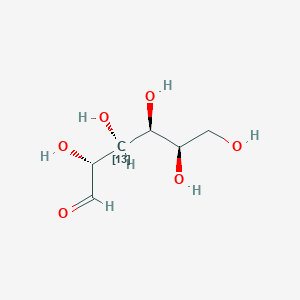
D-Galactose-13C-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose-13C-2: is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the second carbon position of D-Galactose. D-Galactose itself is a natural aldohexose and a C-4 epimer of glucose. This compound is widely used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Galactose-13C-2 typically involves the incorporation of the carbon-13 isotope into D-Galactose. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that ensure the incorporation of the isotope at the desired position.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes purification steps to ensure the high isotopic purity of the final product. The compound is then subjected to rigorous quality control measures to confirm its isotopic enrichment and chemical purity .
Chemical Reactions Analysis
Types of Reactions: D-Galactose-13C-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different chemical environments.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of D-Galactonic acid-13C-2, while reduction can yield D-Galactitol-13C-2 .
Scientific Research Applications
Chemistry: In chemistry, D-Galactose-13C-2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. It is also employed in the synthesis of labeled compounds for various research purposes.
Biology: In biological research, this compound is used to study the metabolism of galactose in different organisms. It helps in understanding the role of galactose in cellular processes and its impact on health and disease .
Medicine: In medical research, this compound is used in diagnostic applications, such as imaging studies, to track the distribution and metabolism of galactose in the body. It is also used in the development of therapeutic agents targeting galactose metabolism .
Industry: In the industrial sector, this compound is used in the production of biofuels and low-calorie sweeteners. Its unique properties make it a valuable compound for various industrial applications .
Mechanism of Action
The mechanism of action of D-Galactose-13C-2 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon-13 isotope allows researchers to track its movement and transformation within these pathways. This helps in understanding the molecular targets and pathways involved in galactose metabolism .
Comparison with Similar Compounds
D-Galactose-1-13C: Another labeled form of D-Galactose with the carbon-13 isotope at the first carbon position.
D-Mannitol-1-13C: A labeled form of D-Mannitol with the carbon-13 isotope at the first carbon position.
D-Glucose-13C: A labeled form of D-Glucose with the carbon-13 isotope incorporated.
Uniqueness: D-Galactose-13C-2 is unique due to its specific labeling at the second carbon position, which provides distinct advantages in metabolic studies. This specific labeling allows for precise tracking and analysis of metabolic pathways involving galactose, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i5+1 |
InChI Key |
GZCGUPFRVQAUEE-XWVGIIHOSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([13C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


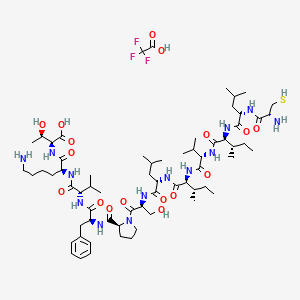
![3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one](/img/structure/B12404345.png)


![(2R,4R,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12404373.png)

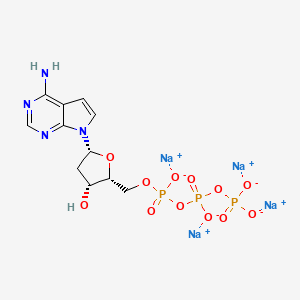
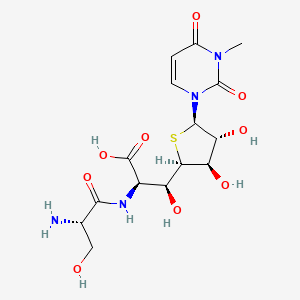

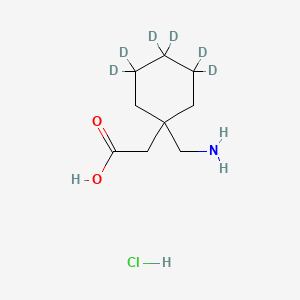
![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)
![3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12404426.png)


